molecular formula C23H28N2O3 B303976 N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303976
M. Wt: 380.5 g/mol
InChI Key: LZAJLISPFAKKLE-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, commonly known as CAY10505, is a novel compound with potential applications in scientific research. This compound belongs to the class of small molecules and has been synthesized by several methods. Its mechanism of action and biochemical effects have been studied in detail, and it has shown promising results in various laboratory experiments.

Mechanism of Action

CAY10505 inhibits the activity of HDACs by binding to the active site of the enzyme. This binding leads to the accumulation of acetylated histones, which in turn leads to the upregulation of various genes. This upregulation has been shown to have anti-cancer effects in various laboratory experiments.
Biochemical and physiological effects:
CAY10505 has been shown to have several biochemical and physiological effects, including the upregulation of tumor suppressor genes, the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis. These effects have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of CAY10505 is its specificity for HDAC inhibition, which makes it a valuable tool in the study of gene regulation. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of CAY10505 include the investigation of its potential applications in combination therapy with other anti-cancer agents, the development of more efficient synthesis methods, and the study of its potential applications in other diseases, such as neurodegenerative disorders.
Conclusion:
CAY10505 is a novel compound with potential applications in scientific research, particularly in the study of gene regulation and cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied, and it has shown promising results in various laboratory experiments. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

CAY10505 can be synthesized by several methods, including the reaction of 3,4-dimethylbenzoic acid with cyclohexylmethylamine, followed by the reaction with 2-furancarboxaldehyde. Another method involves the reaction of 3,4-dimethylbenzoic acid with cyclohexylmethylamine and 2-furanmethanol in the presence of a catalyst.

Scientific Research Applications

CAY10505 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the upregulation of various genes, including tumor suppressor genes, and has potential applications in cancer therapy.

properties

Product Name

N-[1-{[(cyclohexylmethyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(Z)-3-(cyclohexylmethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H28N2O3/c1-16-10-11-19(13-17(16)2)22(26)25-21(14-20-9-6-12-28-20)23(27)24-15-18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14-

InChI Key

LZAJLISPFAKKLE-STZFKDTASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3CCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3CCCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3CCCCC3)C

Origin of Product

United States

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